4-Chloropinselin

natural product production fermentation optimization metabolite isolation yield

4-Chloropinselin is the dominant chlorinated xanthone from Alternaria sonchi fermentation (yield: 2760 mg/kg), offering a cost-effective building block for insecticide lead optimization. Its selective contact insecticidal activity against wheat aphid (58.8% at 1 mg/mL) without antimicrobial interference (MIC >100 μg/disc) enables clean SAR studies. As the confirmed biosynthetic precursor of chloromonilicin, it is the definitive reference standard for pathway engineering and polyketide rearrangement research. The intermediate phytotoxicity profile (1.0–1.5 mm lesions at 2 mg/mL) makes it an ideal positive control for bioherbicide safety assays.

Molecular Formula C16H11ClO6
Molecular Weight 334.708
CAS No. 104022-83-5
Cat. No. B593481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropinselin
CAS104022-83-5
Molecular FormulaC16H11ClO6
Molecular Weight334.708
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)C(=O)OC)O)Cl)O
InChIInChI=1S/C16H11ClO6/c1-6-3-8(18)11-10(4-6)23-15-7(17)5-9(19)12(16(21)22-2)13(15)14(11)20/h3-5,18-19H,1-2H3
InChIKeyMPIBVPSYWGPCFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





4‑Chloropinselin (CAS 104022‑83‑5): Procurement‑Grade Chlorinated Xanthone for Insecticidal, Biosynthetic, and Metabolomic Research


4‑Chloropinselin (methyl 4‑chloro‑2,8‑dihydroxy‑6‑methyl‑9‑oxoxanthene‑1‑carboxylate) is a chlorinated xanthone secondary metabolite produced by several phytopathogenic fungi, notably Alternaria sonchi, Monilinia fructicola, and Bipolaris sorokiniana [REFS‑1]. With a molecular formula C₁₆H₁₁ClO₆ and molecular weight 334.71 g/mol, it belongs to the xanthone class of polycyclic aromatic compounds [REFS‑2]. Its chlorine substituent at position 4 and the methyl ester at position 1 distinguish it from non‑chlorinated xanthones such as pinselin and confer distinct physicochemical and biological properties that are critical for targeted research applications [REFS‑1].

Why Generic Xanthone Substitution Fails: Evidence‑Based Differentiation of 4‑Chloropinselin for Research Procurement


Chlorinated fungal xanthones are not functionally interchangeable. Even among congeners produced by the same organism under identical fermentation conditions, 4‑chloropinselin exhibits a bioactivity signature—selective insecticidal activity without antimicrobial effect—that is orthogonal to the potent antibacterial and antifungal profiles of co‑isolated chloromonilicin and methyl 3,8‑dihydroxy‑6‑methyl‑4‑chloro‑9‑oxo‑9H‑xanthene‑1‑carboxylate (compound 4) [REFS‑1]. Additionally, 4‑chloropinselin accumulates to vastly higher titers than any other chlorinated metabolite in the same culture, making it uniquely suited as an abundant natural building block for biosynthetic feeding studies [REFS‑2]. Substituting pinselin, 4‑bromopinselin, or chloromonilinic acids without verifying the required bioactivity profile or yield expectation will lead to incompatible experimental outcomes.

4‑Chloropinselin (CAS 104022‑83‑5): Head‑to‑Head Quantitative Differentiation Evidence for Procurement Decisions


Fermentation Yield Superiority: 4‑Chloropinselin as the Dominant Secondary Metabolite in Alternaria sonchi Solid‑State Culture

In solid‑state fermentation of A. sonchi S‑102 on millet substrate, 4‑chloropinselin accumulated to 2760 mg/kg, representing the single most abundant metabolite identified in the extract. This yield was 6.0‑fold higher than co‑produced alternethanoxin A (460 mg/kg) and 39.4‑fold higher than chloromonilicin (70 mg/kg) [REFS‑1]. On pearl barley, a separate solid substrate, 4‑chloropinselin still reached 1879 mg/kg—a value 8.4‑fold greater than pinselin (223 mg/kg) and 64.8‑fold greater than compound 4 (methyl 3,8‑dihydroxy‑6‑methyl‑4‑chloro‑9‑oxo‑9H‑xanthene‑1‑carboxylate) at 29 mg/kg [REFS‑2]. This yield dominance is not observed for non‑chlorinated pinselin (maximum 223 mg/kg across multiple producers) or for the brominated analog 4‑bromopinselin, which requires exogenous KBr supplementation for detectable production [REFS‑3].

natural product production fermentation optimization metabolite isolation yield Alternaria sonchi solid-state fermentation

Insecticidal Activity with Defined Potency: 4‑Chloropinselin Shows Intermediate Wheat Aphid Mortality Relative to Structural Analogs

In a standardized contact insecticidal assay against wheat aphid (Schizaphis graminum) at 1 mg/mL, 4‑chloropinselin (compound 3) produced 58.8 ± 17.8% mortality [REFS‑1]. This activity is intermediate within the xanthone series: it is lower than compound 4 (methyl 3,8‑dihydroxy‑6‑methyl‑4‑chloro‑9‑oxo‑9H‑xanthene‑1‑carboxylate) at 80.0 ± 8.5% mortality, but higher than compound 7 (11.3 ± 6.5%) and compound 1 (43.8 ± 12.1%) [REFS‑1]. Notably, pinselin (compound 5), the non‑chlorinated core scaffold, showed comparable activity at 60.0 ± 4.8%, while chloromonilicin (compound 8) was not tested in this assay [REFS‑1]. This rank‑order potency within the same experimental system enables selection of 4‑chloropinselin as a moderately active insecticidal scaffold for further derivatization.

insecticidal activity wheat aphid Schizaphis graminum contact toxicity xanthone bioactivity

Experimentally Confirmed Biosynthetic Precursor Role: Deuterium‑Labeled Moniliphenone Incorporation into 4‑Chloropinselin

4‑Chloropinselin is the direct xanthone biosynthetic precursor to the potent antifungal chloromonilicin. Horiguchi et al. (1989) demonstrated that synthetic deuterium‑labeled moniliphenone is incorporated into 4‑chloropinselin, which then undergoes oxidative transformation to chloromonilicin, confirmed by ¹H‑NMR spectrometry of the isolated products [REFS‑1]. This precursor‑product relationship has been further corroborated by the identification of the 4‑chloropinselin biosynthetic gene cluster (BGC0002726) in Bipolaris sorokiniana, which encodes a polyketide synthase pathway shared with pinselin and chloromonilinic acids B and D [REFS‑2]. By contrast, 4‑bromopinselin, the brominated analog, is not a native biosynthetic intermediate but an artifact obtained only upon supplementation with KBr [REFS‑3]. This experimentally validated metabolic role makes 4‑chloropinselin the correct substrate for biosynthetic feeding studies aimed at elucidating chloromonilicin pathway enzymology.

biosynthetic pathway precursor-directed biosynthesis deuterium labeling chloromonilicin moniliphenone

Differential Phytotoxicity Profile: 4‑Chloropinselin Exhibits Low, Non‑Selective Phytotoxic Activity Distinct from Inactive Chloromonilicin

In a leaf‑disk puncture bioassay at 2 mg/mL, 4‑chloropinselin (compound 3) induced necrotic lesions of 1.5 ± 0.3 mm on Sonchus arvensis (host plant) and 1.0 ± 0 mm on Elytrigia repens (non‑host grass) [REFS‑1]. This low, non‑selective phytotoxicity contrasts with chloromonilicin (compound 8), which produced lesions of 0.9 ± 0.2 mm on S. arvensis and showed no activity on E. repens [REFS‑1]. Compound 4 (methyl 3,8‑dihydroxy‑6‑methyl‑4‑chloro‑9‑oxo‑9H‑xanthene‑1‑carboxylate) and pinselin (compound 5) were completely non‑phytotoxic to both plant species under identical conditions [REFS‑1]. The chlorinated benzophenone 5‑chloromoniliphenone (compound 2) was more phytotoxic (2.4 ± 0.2 mm on S. arvensis). These differential profiles are critical when selecting compounds for bioherbicide safety assessment or for mode‑of‑action studies where phytotoxicity must be either absent or deliberately present.

phytotoxicity leaf disk bioassay Sonchus arvensis Elytrigia repens bioherbicide safety

Absence of Antimicrobial Activity: A Discriminating Negative Phenotype Differentiating 4‑Chloropinselin from Chloromonilicin and Compound 4

In a standardized disc‑diffusion assay, 4‑chloropinselin (compound 3) displayed no detectable antimicrobial activity (MIC > 100 μg/disc) against Bacillus subtilis, Escherichia coli, and Candida tropicalis [REFS‑1]. This sharply distinguishes it from chloromonilicin (compound 8), which was the most potent antimicrobial in the series, with MIC values of < 0.5 μg/disc against B. subtilis and E. coli and 1.0 μg/disc against C. tropicalis [REFS‑1]. Compound 4 (methyl 3,8‑dihydroxy‑6‑methyl‑4‑chloro‑9‑oxo‑9H‑xanthene‑1‑carboxylate) showed moderate activity (MIC < 5 μg/disc against B. subtilis, 100 μg/disc against E. coli, < 5 μg/disc against C. tropicalis) [REFS‑1]. The complete lack of antimicrobial activity of 4‑chloropinselin, despite being the direct biosynthetic precursor to the highly potent chloromonilicin, indicates that the oxidative lactone ring formation present in chloromonilicin is the essential pharmacophore for antimicrobial action. This negative selectivity is a functionally important property: 4‑chloropinselin can be used in complex biological systems where antimicrobial effects would confound the experimental readout.

antimicrobial activity Bacillus subtilis Escherichia coli Candida tropicalis selectivity profile

Genetic Tractability: Annotated Biosynthetic Gene Cluster Enables Pathway Engineering Distinct from Pinselin and Chloromonilicin Clusters

A dedicated biosynthetic gene cluster (BGC) for 4‑chloropinselin has been annotated in the genome of Bipolaris sorokiniana (BGC0002726) and deposited in the MIBiG database [REFS‑1]. The cluster is classified as a Type I polyketide synthase (PKS) pathway and additionally encodes enzymes for pinselin, chloromonilinic acid B, chloromonilinic acid D, and 4‑hydroxyvertixanthone biosynthesis [REFS‑1]. The availability of a cluster boundary and predicted gene functions represents a tractable genetic handle for heterologous expression or CRISPR‑based manipulation that is not uniformly available for all fungal chlorinated xanthones. For example, the specific chloromonilicin BGC from Monilinia fructicola has only recently been characterized through targeted gene disruption (BGC‑10) [REFS‑2], and the 4‑bromopinselin pathway is not genetically encoded as a native cluster but requires artificial bromide supplementation [REFS‑3]. The MIBiG‑deposited BGC provides a starting point for rational engineering of 4‑chloropinselin titers or for generating pathway knockout strains to probe metabolic flux.

biosynthetic gene cluster Bipolaris sorokiniana polyketide synthase heterologous expression genome mining

Prioritized Research and Industrial Application Scenarios for 4‑Chloropinselin (CAS 104022‑83‑5)


Agrochemical Lead Discovery: Insecticidal Scaffold with Moderate Potency and No Antimicrobial Confound

4‑Chloropinselin is a suitable starting scaffold for insecticide lead optimization programs targeting hemipteran pests. Its contact insecticidal activity of 58.8% against wheat aphid at 1 mg/mL [REFS‑1] places it in a tractable potency range for medicinal chemistry derivatization, while its complete lack of antimicrobial activity (MIC > 100 μg/disc) [REFS‑1] eliminates confounding effects in whole‑plant or mixed‑microbiome screening systems. Procurement of 4‑chloropinselin rather than the more potent but antimicrobial chloromonilicin (MIC < 0.5 μg/disc) [REFS‑1] allows insecticidal SAR to be evaluated without interference from antibacterial or antifungal activities.

Biosynthetic Pathway Elucidation: Deuterium‑Labeled Precursor Feeding Studies

The experimentally confirmed incorporation of deuterium‑labeled moniliphenone into 4‑chloropinselin, demonstrated by ¹H‑NMR [REFS‑1], establishes this compound as the bona fide pathway intermediate for chloromonilicin biosynthesis. Researchers investigating polyketide oxidative rearrangement mechanisms or engineering the chloromonilicin pathway in heterologous hosts should use authentic 4‑chloropinselin as the reference intermediate, not the non‑native 4‑bromopinselin nor the non‑chlorinated pinselin. The publicly available BGC0002726 gene cluster [REFS‑2] further enables genetic validation of pathway steps.

Natural Product Library Standards: High‑Abundance Metabolite for Analytical Method Development

With a fermentation yield of 2760 mg/kg on millet and 1879 mg/kg on pearl barley [REFS‑1], 4‑chloropinselin is the dominant secondary metabolite in Alternaria sonchi solid‑state cultures. This abundance makes it the most cost‑effective chlorinated xanthone to purify in multi‑milligram quantities for use as an HPLC‑MS reference standard, a quantitative NMR calibrant, or a quality control material in natural product screening libraries. Procurement of 4‑chloropinselin for this purpose is economically favorable compared to the much lower‑yielding chloromonilicin (70 mg/kg) or compound 4 (29 mg/kg) [REFS‑1].

Bioherbicide Safety Assessment: Positive Control for Low‑Level Phytotoxicity Bioassays

4‑Chloropinselin induces measurable but low necrotic lesions (1.0–1.5 mm) on both host (S. arvensis) and non‑host (E. repens) leaf tissue at 2 mg/mL [REFS‑1], distinguishing it from the completely non‑phytotoxic chloromonilicin and compound 4. This intermediate phytotoxicity profile makes 4‑chloropinselin a useful positive control for leaf‑disk puncture bioassays used in bioherbicide safety evaluation—providing a reproducible, moderate lesion baseline against which candidate mycoherbicide metabolites can be benchmarked.

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